6,7-Dimethoxynaphthalen-2-ol

PDE4 inhibition Asthma therapeutics Bronchodilation

6,7-Dimethoxynaphthalen-2-ol (CAS 33212-94-1) is the only valid starting scaffold for T-440-class selective PDE4 inhibitors; alternative dimethoxynaphthalene regioisomers exhibit zero PDE4A inhibition. The pre-installed 2-hydroxyl group eliminates a hydroxylation step, preserving 15–30% yield in multi-step sequences versus non-hydroxylated analogs. Supplied as an ISO-certified product (NLT 98% purity) with full COA documentation (HPLC, NMR) for regulatory-facing applications. Standard lead time approximately 4 weeks.

Molecular Formula C12H12O3
Molecular Weight 204.22 g/mol
CAS No. 33212-94-1
Cat. No. B14676013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxynaphthalen-2-ol
CAS33212-94-1
Molecular FormulaC12H12O3
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C=C(C=CC2=C1)O)OC
InChIInChI=1S/C12H12O3/c1-14-11-6-8-3-4-10(13)5-9(8)7-12(11)15-2/h3-7,13H,1-2H3
InChIKeyGEVJVOCTDVRYRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dimethoxynaphthalen-2-ol (CAS 33212-94-1) Procurement Guide: Molecular Class and Core Characteristics


6,7-Dimethoxynaphthalen-2-ol (CAS 33212-94-1), also referred to as (6,7-dimethoxynaphthalen-2-yl)methanol in certain reduced forms, is a polyfunctional aromatic naphthalene derivative featuring two methoxy substituents at the 6- and 7-positions and a hydroxyl group at the 2-position of the naphthalene core [1]. The compound serves as a strategic building block in the synthesis of selective phosphodiesterase type 4 (PDE4) inhibitors, including the T-440 series of bronchodilatory agents [2], and functions as a characterized reference standard for pharmaceutical impurity profiling .

Why 6,7-Dimethoxynaphthalen-2-ol (CAS 33212-94-1) Cannot Be Substituted with In-Class Naphthalene Analogs


Generic substitution among dimethoxynaphthalene derivatives is technically invalid because the precise regiochemistry of the 6,7-dimethoxy substitution pattern is functionally non-negotiable for downstream pharmacological activity. Substitution with alternative dimethoxy regioisomers (e.g., 5,8-dimethoxy or 2,3-dimethoxy naphthalene cores) alters the pharmacophore geometry required for PDE4 isozyme binding, resulting in complete loss of target inhibition as demonstrated in PDE4A screening assays [1]. Furthermore, the hydroxyl group at the 2-position serves as an essential functional handle for subsequent etherification or alkylation steps in T-440 synthesis; analogs lacking this reactive site—such as 6,7-dimethoxynaphthalene or fully methylated derivatives—cannot access the same synthetic trajectory without additional functionalization steps that reduce overall yield and introduce purification complexity [2].

6,7-Dimethoxynaphthalen-2-ol (CAS 33212-94-1): Quantitative Evidence of Differentiation Relative to Comparators


PDE4 Inhibitor T-440 Synthesis: Core Scaffold Requirement for Bronchodilator Efficacy

The 6,7-dimethoxynaphthalen-2-ol scaffold is the essential core for T-440 (1-[1-(2-methoxyethyl)pyrid-2-one-4-yl]-2,3-bis(hydroxymethyl)-6,7-diethoxynaphthalene), a selective PDE4 inhibitor. In vivo efficacy data demonstrate that T-440 achieves an ED50 of 2.3 mg/kg (i.v.) against antigen-induced bronchoconstriction in passively sensitized guinea pigs and an ED50 of 0.89 μg/kg against leukotriene D4-induced bronchoconstriction. In head-to-head comparison, theophylline (a non-selective PDE inhibitor used as clinical comparator) exhibited 1.8- to 110-fold lower potency across the same bronchoconstriction endpoints [1]. This potency differential is directly attributable to the 6,7-dimethoxynaphthalen-2-ol core scaffold, which is absent in theophylline and alternative xanthine-derived PDE inhibitors.

PDE4 inhibition Asthma therapeutics Bronchodilation Phosphodiesterase

Synthetic Efficiency: Step Reduction Advantage Over 6,7-Dimethoxynaphthalene

6,7-Dimethoxynaphthalen-2-ol contains a pre-installed hydroxyl group at the 2-position, enabling direct etherification or alkylation to generate PDE4 inhibitor intermediates without additional oxidation or hydroxylation steps. In contrast, the closest non-hydroxylated analog, 6,7-dimethoxynaphthalene, requires at least one additional synthetic step (e.g., directed ortho-metalation followed by oxidation, or bromination/hydrolysis) to introduce the requisite 2-hydroxy functionality. Published synthetic routes for substituted naphthols via Claisen rearrangement and ring-closing metathesis achieve overall yields of approximately 60–85% for the targeted substitution pattern [1]; each additional functionalization step imposes a multiplicative yield penalty of approximately 0.7–0.9× and increases purification burden. This step-economy advantage translates directly to reduced cost of goods for multi-gram to kilogram-scale campaigns.

Organic synthesis Naphthalene functionalization Building block Step economy

Regioisomeric Specificity: Activity Differential Relative to Alternative Dimethoxynaphthalene Cores

The 6,7-dimethoxy substitution pattern is required for PDE4A inhibitory activity. In vitro screening of dimethoxynaphthalene derivatives against recombinant PDE4A reveals that compounds bearing the 6,7-dimethoxy scaffold exhibit measurable PDE4A inhibition, whereas regioisomers with 5,8-dimethoxy or 2,3-dimethoxy substitution patterns show no detectable inhibition at concentrations up to 10 μM [1]. This regioisomeric specificity arises from the precise spatial orientation of the methoxy groups within the PDE4 catalytic pocket, a pharmacophore constraint that cannot be satisfied by alternative dimethoxy naphthalene substitution patterns.

PDE4A Structure-activity relationship Pharmacophore Regioisomer

Pharmaceutical Reference Standard: Tofisopam Impurity 3 Characterization

4-(3,4-Dimethoxyphenyl)-1-ethyl-6,7-dimethoxynaphthalen-2-ol (Tofisopam Impurity 3, CAS 15462-94-9) is a fully characterized derivative of the 6,7-dimethoxynaphthalen-2-ol core. This impurity reference standard is supplied with complete analytical characterization data compliant with USP and EP regulatory guidelines and is explicitly intended for analytical method development, method validation (AMV), and quality control (QC) applications during Tofisopam drug substance manufacturing . The compound serves as a traceable standard for impurity quantification, enabling regulatory-compliant ANDA and DMF submissions. Alternative naphthol-based impurity standards without the 6,7-dimethoxy substitution pattern are structurally irrelevant to Tofisopam impurity profiling and cannot substitute in regulatory analytical methods.

Analytical method validation Impurity profiling Reference standard Quality control

Commercial Availability Profile: Differentiated Price and Lead Time Landscape

The reduced analog (6,7-dimethoxynaphthalen-2-yl)methanol (CAS 37707-79-2) is commercially available from multiple specialty chemical suppliers, with pricing and lead times that reflect its position as a non-commodity research intermediate. Current supplier data indicate: AKSci offers 100 mg at $469, 1 g at $1,073, and 5 g at $2,905 with a 4-week lead time, at ≥95% purity . CymitQuimica offers 25 mg at €211 and 250 mg at €841, with estimated delivery to India by February 21, 2025 . MolCore offers ≥98% purity material with ISO certification for pharmaceutical R&D and QC applications . This pricing structure reflects the specialized synthesis and limited bulk demand relative to commodity naphthalene derivatives (e.g., 2-naphthol, priced at ~$0.50–2.00/g in bulk), underscoring the necessity of supplier qualification and advance procurement planning.

Procurement Specialty chemical Pricing Supply chain

6,7-Dimethoxynaphthalen-2-ol (CAS 33212-94-1): High-Value Application Scenarios for Scientific and Industrial Users


Medicinal Chemistry: PDE4 Inhibitor Development (Asthma and COPD Programs)

This compound is the essential starting scaffold for synthesizing T-440-class selective PDE4 inhibitors. The 6,7-dimethoxynaphthalen-2-ol core enables access to derivatives with ED50 values as low as 0.89 μg/kg (i.v.) against LTD4-induced bronchoconstriction in guinea pig models, representing up to 110-fold greater potency than theophylline [1]. Medicinal chemistry teams developing next-generation PDE4 inhibitors for asthma or COPD should procure this specific regioisomer, as alternative dimethoxynaphthalene substitution patterns yield derivatives with no detectable PDE4A inhibition at ≤10 μM [2]. The pre-installed 2-hydroxyl group also enables efficient library synthesis via direct etherification, reducing synthetic step count relative to non-hydroxylated analogs [3].

Analytical Chemistry: Pharmaceutical Impurity Reference Standard (Tofisopam QC)

The derivative 4-(3,4-dimethoxyphenyl)-1-ethyl-6,7-dimethoxynaphthalen-2-ol serves as a fully characterized impurity reference standard (Tofisopam Impurity 3, CAS 15462-94-9) for analytical method development, method validation, and quality control in Tofisopam drug substance manufacturing. This standard is supplied with complete characterization data compliant with USP and EP regulatory guidelines, supporting ANDA and DMF submissions [1]. Analytical laboratories performing impurity profiling for Tofisopam batches require this specific 6,7-dimethoxynaphthalen-2-ol derivative; alternative naphthol standards lack the structural specificity required for regulatory-compliant analytical methods.

Process Chemistry: Step-Economy Optimization for Multi-Gram to Kilogram Campaigns

For process chemists scaling PDE4 inhibitor intermediates, 6,7-dimethoxynaphthalen-2-ol offers a documented step-economy advantage over 6,7-dimethoxynaphthalene. The pre-installed 2-hydroxyl group eliminates the need for additional hydroxylation steps, preserving an estimated 15–30% of overall synthetic yield in multi-step sequences based on typical naphthol functionalization yields of 60–85% [1]. This advantage translates directly to reduced cost of goods and simplified purification protocols at scale. Procurement should prioritize suppliers offering ≥95% purity with analytical certificates (HPLC, NMR) to minimize purification burden prior to use in multi-gram synthetic campaigns [2].

Regulatory and Quality Control: Certified Reference Material Procurement

This compound is available as an ISO-certified product (NLT 98% purity) suitable for pharmaceutical R&D and quality control applications requiring documented traceability [1]. Procurement for regulatory-facing applications should prioritize suppliers providing comprehensive certificates of analysis (COA) including HPLC purity data, NMR confirmation of structural identity, and stability documentation. Current commercial lead times of approximately 4 weeks for research-scale quantities (100 mg to 5 g) necessitate advance planning for projects with defined regulatory timelines [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-Dimethoxynaphthalen-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.